Oseltamivir acid

Übersicht

Beschreibung

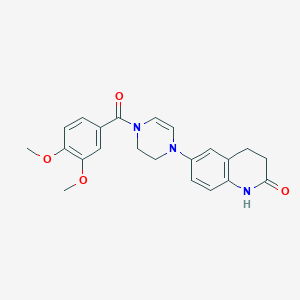

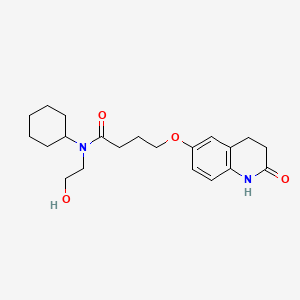

Oseltamivir, also known as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . Oseltamivir acid is the active metabolite of oseltamivir . It acts as an inhibitor of influenza neuraminidases A and B , preventing virus budding and release .

Synthesis Analysis

The commercial production of Oseltamivir starts from the biomolecule shikimic acid harvested from Chinese star anise and from recombinant E. coli . The current production method includes two reaction steps with potentially hazardous azides . Another synthesis method starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate .Molecular Structure Analysis

Oseltamivir acid has a molecular formula of C14H24N2O4 . It is the active metabolite of Oseltamivir phosphate and is an orally bioavailable, potent, and selective inhibitor of influenza virus neuraminidase .Chemical Reactions Analysis

Oseltamivir acid undergoes various chemical reactions under stress conditions such as basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation .Physical And Chemical Properties Analysis

Oseltamivir acid has a molecular weight of 284.35 . It is soluble in water at a concentration of 56 mg/mL .Wissenschaftliche Forschungsanwendungen

Oseltamivir Acid: A Comprehensive Analysis of Scientific Research Applications

Antiviral Therapy for Influenza: Oseltamivir acid is widely recognized as an effective antiviral drug against influenza. It functions as a neuraminidase inhibitor, blocking the release of new viral particles and thereby halting the spread of infection within the host organism .

COVID-19 Treatment Debate: There has been ongoing debate regarding the efficacy of oseltamivir in treating COVID-19. While some clinical studies suggest potential benefits, the evidence is not conclusive, and further research is needed to determine its effectiveness against this novel coronavirus .

Mechanism of Action Exploration: Oseltamivir acid’s mechanism of action has been extensively studied. It targets the neuraminidase enzyme, which is crucial for the viral replication cycle. Understanding this mechanism is vital for developing new antiviral drugs .

Synthesis and Production: Research has been conducted to develop efficient synthesis methods for oseltamivir, making it more accessible and cost-effective for widespread use in antiviral therapies .

Structural Investigations: Molecular dynamic simulations have been used to investigate the binding mechanisms of oseltamivir with neuraminidase enzymes. These studies are crucial for understanding drug resistance and improving drug design .

Design of New Inhibitors: Oseltamivir acid has served as a model compound for designing new neuraminidase inhibitors that can potentially offer improved therapeutic options for influenza treatment .

Wirkmechanismus

Target of Action

Oseltamivir acid, also known as oseltamivir carboxylate, is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from infected host cells .

Mode of Action

Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cells, thereby impairing influenza virus replication and limiting its infectivity . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir acid blocks the release of progeny virions from infected cells . This action disrupts the viral replication process and limits the pathogenicity of the influenza virus . The binding process of oseltamivir and neuraminidase involves multiple metastable states and major binding pathways, including the transfer of oseltamivir from the secondary sialic acid binding site to the catalytic site .

Pharmacokinetics

Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure .

Action Environment

The action of oseltamivir acid can be influenced by environmental factors. For instance, oseltamivir has been found to be persistent in wastewater treatment plants and can find its way into surface and groundwater sources . This environmental presence of oseltamivir raises concerns about potential ecotoxicological risks . Furthermore, the exposure of oseltamivir might be significantly increased in conditions with elevated cirrhosis severity, which might be associated with a higher risk of adverse drug effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

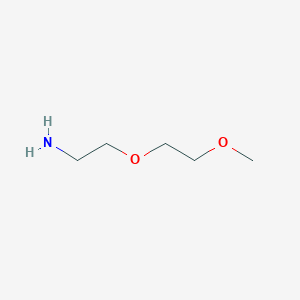

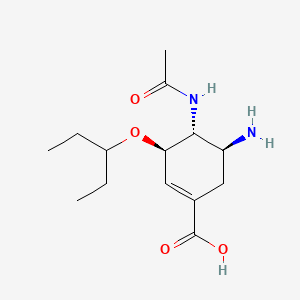

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oseltamivir acid | |

CAS RN |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.